(R)-Glycidyl phenyl ether

概要

説明

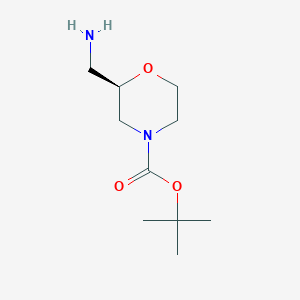

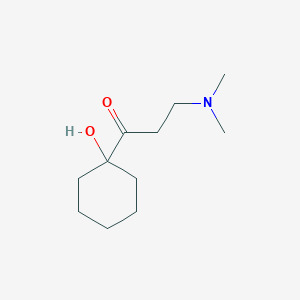

(R)-Glycidyl phenyl ether, also known as (R)-GPE, is an important organic compound used in many scientific research applications. It is a chiral ether with a phenyl group attached to the oxygen atom, and is used as a synthetic intermediate in organic chemistry. This compound has been studied extensively in the laboratory, and its structure and properties have been well-characterized. In recent years, (R)-GPE has been used in various scientific research applications, including chemical synthesis, drug development, and biotechnology.

科学的研究の応用

Enzyme-Catalyzed Kinetic Resolution : Bendigiri et al. (2018) studied Ylehd, an epoxide hydrolase from Yarrowia lipolytica, for its enantioselective properties in the kinetic resolution of phenyl glycidyl ether derivatives. They found that this enzyme can selectively convert specific enantiomers of benzyl glycidyl ether to its corresponding diols, maintaining high enantiomeric excess, which is crucial for the large-scale preparation of pharmaceutically relevant chiral compounds (Bendigiri et al., 2018).

Synthesis of Reactive Oligomers : Morinaga et al. (2014) conducted metal-free ring-opening oligomerizations of glycidyl phenyl ether (GPE) using tetra-n-butylammonium fluoride as an initiator. This led to the production of reactive oligomers with controlled molecular weights and functional groups, useful in various chemical applications (Morinaga et al., 2014).

Anionic Polymerization in Miniemulsion : Maitre et al. (2000) explored the anionic polymerization of phenyl glycidyl ether in miniemulsion, producing α,ω-dihydroxylated polyether chains. This study contributed to understanding ionic polymerization in miniemulsion and its potential applications in material science (Maitre et al., 2000).

Biocatalysis with Bacillus Alcalophilus : Bala et al. (2010) reported on the kinetic resolution of aryl glycidyl ethers using Bacillus alcalophilus. Their findings highlight the potential of using microbial enzymes for the enantioselective synthesis of epoxides, an important process in pharmaceutical production (Bala et al., 2010).

Oligomerization Studies : Tanaka et al. (1967) studied the oligomerization of substituted phenyl glycidyl ethers, providing insights into the reaction mechanisms and potential applications of these oligomers in various industrial processes (Tanaka et al., 1967).

作用機序

Target of Action

The primary target of ®-Glycidyl phenyl ether is enzymes involved in primary metabolic pathways . These enzymes play crucial roles in various biochemical reactions within the cell. The interaction of ®-Glycidyl phenyl ether with these enzymes can lead to significant changes in cellular processes .

Mode of Action

®-Glycidyl phenyl ether interacts with its targets primarily through a process known as acidic cleavage . During this process, the ether oxygen in the compound is protonated, forming a good leaving group. This group can then be eliminated as part of an S_N2, S_N1, or E1 reaction mechanism . The exact pathway is determined by the strong acid used and the type of substituents attached to the ether .

Biochemical Pathways

The interaction of ®-Glycidyl phenyl ether with its targets affects several biochemical pathways. One of the key pathways influenced is the phenylpropane pathway . This pathway is strongly enhanced under certain conditions, such as salt stress . The phenylpropane pathway is involved in the synthesis of essential oils, which are major secondary metabolites of aromatic plants .

Pharmacokinetics

Ethers in general have a small dipole moment due to the presence of an electronegative oxygen atom . This could potentially influence the compound’s bioavailability.

Result of Action

The molecular and cellular effects of ®-Glycidyl phenyl ether’s action are largely dependent on its interaction with its targets and the subsequent changes in biochemical pathways. For instance, the enhancement of the phenylpropane pathway could lead to an increase in the production of essential oils . Additionally, the compound’s interaction with enzymes could lead to significant changes in cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of ®-Glycidyl phenyl ether. Factors such as light, temperature, drought, salinity, heavy metals, seasonal variations, and mineral concentrations can have a significant impact on the chemical nature and stability of essential oil components . These factors can also regulate the biosynthesis and yield of essential oils .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

®-Glycidyl phenyl ether plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the key interactions is with epoxide hydrolases, which catalyze the enantioselective ring opening of ®-glycidyl phenyl ether to produce enantiopure vicinal diols . This interaction is crucial for the synthesis of chiral drug intermediates. Additionally, ®-glycidyl phenyl ether can undergo anionic polymerization, further highlighting its versatility in biochemical processes .

Cellular Effects

®-Glycidyl phenyl ether has notable effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in Bacillus megaterium, ®-glycidyl phenyl ether showed high enantioselectivity and enhanced epoxide hydrolase activity when used with specific cosolvents . This indicates its potential impact on cellular functions and metabolic processes.

Molecular Mechanism

The molecular mechanism of ®-Glycidyl phenyl ether involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s epoxide group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on enzymes and proteins. This can result in the inhibition of enzyme activity or the activation of specific biochemical pathways . Additionally, ®-glycidyl phenyl ether can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-Glycidyl phenyl ether can change over time due to its stability and degradation. The compound is known to be air-sensitive and should be stored under inert gas to maintain its stability . Over time, ®-glycidyl phenyl ether may degrade, leading to changes in its biochemical activity and long-term effects on cellular function. Studies have shown that prolonged exposure to ®-glycidyl phenyl ether can cause damage to organs through repeated exposure .

Dosage Effects in Animal Models

The effects of ®-Glycidyl phenyl ether vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic processes. At higher doses, ®-glycidyl phenyl ether can cause toxic or adverse effects, including skin irritation, respiratory irritation, and potential damage to reproductive organs . It is important to carefully control the dosage to avoid these adverse effects.

Metabolic Pathways

®-Glycidyl phenyl ether is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. The compound can undergo enzymatic hydrolysis by epoxide hydrolases, resulting in the formation of diols . These diols can then enter further metabolic pathways, contributing to the overall metabolic flux and affecting metabolite levels in cells.

Transport and Distribution

Within cells and tissues, ®-Glycidyl phenyl ether is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in specific cellular compartments . This distribution can influence its localization and accumulation, affecting its biochemical activity and interactions with other biomolecules.

Subcellular Localization

The subcellular localization of ®-Glycidyl phenyl ether is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the endoplasmic reticulum and other membrane-bound organelles, where it can interact with enzymes and proteins involved in various biochemical processes . This localization is crucial for its activity and function within cells.

特性

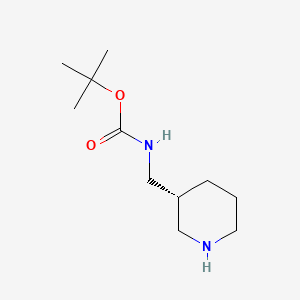

IUPAC Name |

(2R)-2-(phenoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-4-8(5-3-1)10-6-9-7-11-9/h1-5,9H,6-7H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYUMYWMJTYZTK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901308155 | |

| Record name | (2R)-2-(Phenoxymethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71031-02-2 | |

| Record name | (2R)-2-(Phenoxymethyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71031-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-(Phenoxymethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the addition of Tween-80 affect the enzymatic activity of Bacillus megaterium epoxide hydrolase towards (R)-Glycidyl phenyl ether?

A1: The research paper demonstrates that the presence of Tween-80, a nonionic surfactant, significantly enhances the activity of Bacillus megaterium epoxide hydrolase towards this compound []. This enhancement manifests as a nearly two-fold increase in the enzyme's apparent activity compared to when DMSO is used as a co-solvent. The researchers suggest that this improvement likely stems from Tween-80's ability to create an emulsion, improving substrate availability to the enzyme. Additionally, Tween-80 positively influences the enzyme's thermostability, increasing its half-life at 50°C by 2.5 times [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(1H-imidazol-1-yl)phenyl]-1-ethanone oxime](/img/structure/B1332646.png)

![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)

![1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B1332687.png)

![cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1332695.png)